molecular formula C16H23NO2 B275852 4-[(Cyclooctylamino)methyl]benzoic acid

4-[(Cyclooctylamino)methyl]benzoic acid

Cat. No.: B275852
M. Wt: 261.36 g/mol
InChI Key: INWJMODGEPEVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Cyclooctylamino)methyl]benzoic acid is a synthetic benzoic acid derivative designed for research applications. This compound features a benzoic acid core linked to a cyclooctylamine group via a methylene bridge, a structural motif seen in various pharmacologically active molecules. The carboxylic acid functional group allows for further chemical modifications or is involved in molecular recognition, as it can participate in the formation of acid-acid hydrogen-bonded dimers in crystalline states, a characteristic of benzoic acids . The bulky, lipophilic cyclooctyl group can enhance membrane permeability and is often utilized to impart specificity in protein-ligand interactions. Benzoic acid derivatives are fundamental building blocks in medicinal chemistry and chemical biology . Researchers can employ this compound as a key intermediate in the synthesis of more complex molecules, such as potential enzyme inhibitors or molecular probes. Its structure suggests potential for incorporation into compounds targeting proteins like 11-beta-hydroxysteroid dehydrogenase, given that similar benzoic acid derivatives are investigated for their role in modulating glucocorticoid activity . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

4-[(cyclooctylamino)methyl]benzoic acid

InChI

InChI=1S/C16H23NO2/c18-16(19)14-10-8-13(9-11-14)12-17-15-6-4-2-1-3-5-7-15/h8-11,15,17H,1-7,12H2,(H,18,19)

InChI Key

INWJMODGEPEVMC-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CCCC(CCC1)NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[(Cyclooctylamino)methyl]benzoic acid with structurally related benzoic acid derivatives, focusing on their physicochemical properties, biological activities, and applications.

Structural Analogues with Cyclooctylamino Groups

4-[2-[3-(Cyclooctylamino)-2,5,6-tris(fluoranyl)-4-sulfamoyl-phenyl]sulfanylethyl]benzoic Acid () Structure: Features a sulfamoyl group, fluorinated phenyl ring, and thioethyl linker. Activity: Acts as a carbonic anhydrase IX (CA-IX) inhibitor (IC₅₀ = 12 nM) due to sulfonamide-Zn²⁺ interactions in the enzyme’s active site. Comparison: The sulfamoyl group enhances binding affinity compared to the target compound, which lacks sulfonamide functionality. The fluorinated aromatic ring also improves metabolic stability .

4-((1-(Cyclooctylamino)-1-oxohexan-2-yl)oxy)-2-hydroxy-5-((2-methoxyphenyl)ethynyl)benzoic Acid (Compound 12, ) Structure: Contains an amide-linked cyclooctylamino group, ethynyl-methoxyphenyl substituent, and hydroxyl group. Activity: Potent UBLCP1 proteasome phosphatase inhibitor (IC₅₀ = 0.8 µM), attributed to the ethynyl group’s π-π stacking with hydrophobic enzyme pockets. Comparison: The extended hydrophobic substituents in this analogue confer higher target specificity but reduce aqueous solubility (logP = 5.1) compared to the target compound (logP = 3.2) .

Benzoic Acid Derivatives with Bulky Substituents

4-[(Diethoxyphosphinoyl)methyl]benzoic Acid () Structure: Phosphinoyl group replaces the cyclooctylamino moiety. Properties: Forms centrosymmetric dimers via O–H⋯O hydrogen bonds (R²²(20) motif), enhancing crystal stability. The phosphinoyl group increases polarity (logP = 1.8) but reduces membrane permeability. Comparison: The target compound’s cyclooctyl group provides superior lipophilicity for passive diffusion across biological membranes .

4-[[[4-(4-Methoxyphenyl)phenyl]sulfonylamino]methyl]benzoic Acid () Structure: Sulfonylamino linker and biphenyl-methoxy group. Properties: High molecular weight (397.45 g/mol) and lipophilicity (logP = 4.5) due to the biphenyl group. The sulfonamide group enhances acidity (pKa = 2.8). Comparison: The target compound’s simpler structure offers easier synthetic accessibility and lower molecular weight (theoretical ~289 g/mol), favoring oral bioavailability .

Derivatives with Electron-Withdrawing Groups

4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic Acid () Structure: Nitro and chloro substituents on the sulfonamide-bound phenyl ring. Activity: Acts as a tyrosine kinase inhibitor (IC₅₀ = 5 µM) due to electron-withdrawing groups enhancing electrophilic interactions. Comparison: The target compound lacks electron-withdrawing groups, resulting in a higher pKa (4.5 vs. 2.77) and reduced acidity, which may limit its utility in enzyme inhibition .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP pKa Solubility (mg/mL)
This compound ~289 3.2 4.5 0.15 (water)
4-[2-[3-(Cyclooctylamino)-...]benzoic acid 568.4 5.0 2.3 0.02 (water)
4-[(Diethoxyphosphinoyl)methyl]benzoic acid 312.3 1.8 3.1 1.2 (water)
4-[[[4-(4-Methoxyphenyl)...]benzoic acid 397.4 4.5 2.8 0.08 (water)

Q & A

Q. What are the key synthetic routes for 4-[(Cyclooctylamino)methyl]benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. Key steps include:

  • Amide coupling : Cyclooctylamine is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) to a pre-functionalized benzoic acid intermediate.
  • Methylation : A methylene bridge is formed using formaldehyde or paraformaldehyde under basic conditions (e.g., NaHCO₃) .
  • Purification : Reverse-phase HPLC or column chromatography is employed to isolate the product, with yields improved by optimizing stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature gradients .

Critical parameters : Monitor reaction progress via TLC or LC-MS to prevent over-alkylation. Use inert atmospheres to avoid oxidation of sensitive intermediates .

Q. How is the structural characterization of this compound performed using crystallographic methods?

X-ray crystallography is the gold standard:

  • Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Structure refinement : Employ SHELXL for least-squares refinement, adjusting parameters like occupancy and anisotropic displacement .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to validate bond angles and torsional strain in the cyclooctyl group .

Note : Discrepancies in bond lengths (>0.02 Å) may indicate disorder; use PLATON’s SQUEEZE to model solvent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Discrepancies often arise due to polymorphism or solvent purity. Methodological approaches include:

  • Gravimetric analysis : Measure saturation concentrations in triplicate using pre-equilibrated solvents (e.g., DMSO, methanol) at 298 K .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic forms by comparing melting endotherms. A single endotherm suggests a pure phase .
  • Variable-temperature XRD : Confirm solvent inclusion complexes, which may alter solubility profiles .

Example : If solubility in DMSO diverges from literature values, check for residual water (Karl Fischer titration) or degradation (LC-MS) .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound derivatives?

Enantiocontrol is critical for biological activity studies:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL during amide coupling to induce asymmetry, followed by acidic cleavage .
  • Chiral chromatography : Employ a Chiralpak IA column with hexane:IPA (90:10) mobile phase to separate enantiomers; monitor elution via circular dichroism .
  • Dynamic resolution : Catalyze racemization with DBU in refluxing toluene to favor the thermodynamically stable enantiomer .

Validation : Compare specific rotation ([α]D) with literature values and verify using ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. How can researchers assess the compound’s potential as a protease inhibitor using computational and experimental methods?

Integrate in silico and in vitro approaches:

  • Molecular docking : Use AutoDock Vina to model interactions between the cyclooctyl group and the protease’s hydrophobic pocket (e.g., UBLCP1). Validate binding energy scores (< -8 kcal/mol) .
  • Enzyme assays : Perform kinetic assays (e.g., fluorogenic substrate cleavage) at varying inhibitor concentrations (0.1–100 µM) to determine IC₅₀. Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .
  • SPR spectroscopy : Measure real-time binding affinity (KD) on a Biacore chip functionalized with the target protease .

Troubleshooting : If activity is lower than predicted, check for aggregation (dynamic light scattering) or metabolic instability (microsomal incubation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.